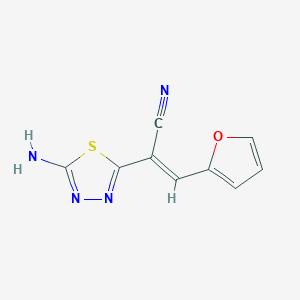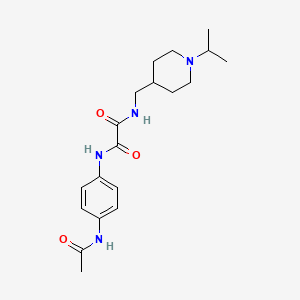![molecular formula C25H26ClN3O4 B2495102 3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide CAS No. 921794-97-0](/img/structure/B2495102.png)
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Research on compounds with intricate molecular structures, such as the one specified, often explores their potential in pharmacology, materials science, or as chemical intermediates. The studies available focus on various aspects of similar compounds, indicating a broad interest in their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and ring-closure reactions. For example, Stevens et al. (1984) discuss the synthesis of antitumor agents involving imidazotetrazines, indicating methodologies that might be applicable to synthesizing related compounds (Stevens et al., 1984).
Molecular Structure Analysis
Structural determination is crucial for understanding the properties of chemical compounds. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis to unambiguously determine the structure of related compounds, highlighting the importance of accurate structural characterization (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of a compound can be inferred from its functional groups and overall structure. Wazzan et al. (2016) provided a detailed analysis of the spectroscopic characterization and chemical reactivity of compounds with similar structural motifs, offering insights into potential chemical behaviors (Wazzan et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are often determined experimentally. The synthesis and characterization processes provide essential data for understanding these aspects, as seen in the work by Chen et al. (2012), who detailed the synthesis and crystalline structure of related compounds (Chen et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of chemical compounds. Harada et al. (1995) explored structure-activity relationships of compounds acting as serotonin-3 receptor antagonists, indicating the importance of chemical properties in drug design (Harada et al., 1995).
科学研究应用
Antitumor Activity
Research has explored the antitumor potential of compounds with complex structures similar to the specified chemical. For instance, a study on imidazotetrazines, which share structural features with the compound , highlighted their synthesis and potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia in preclinical models, suggesting a potential for development into therapeutic agents against cancer (Stevens et al., 1984).
Agricultural Applications
Compounds similar in structure have been investigated for their utility in agriculture, particularly as carriers for fungicides. For example, research on carbendazim and tebuconazole encapsulated in solid lipid nanoparticles and polymeric nanocapsules has demonstrated improved release profiles and reduced environmental toxicity. These findings open the door for the application of complex carboxamides in delivering agricultural chemicals in a more controlled and sustainable manner (Campos et al., 2015).
Antibacterial Agents
The development of novel antibacterial agents is another area of interest. Studies on compounds with similar structural motifs have identified several promising candidates with significant activity against common bacterial pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of such complex carboxamides to serve as templates for the development of new antibacterial drugs (Palkar et al., 2017).
Photophysical Properties
Research into the photophysical properties of carboxamide derivatives, including their absorption and fluorescence spectra, has significant implications for their use in materials science, particularly in the development of novel fluorescent markers and sensors. Studies have estimated the ground and excited state dipole moments of such molecules, providing insights into their electronic structures and behaviors (Patil et al., 2011).
Serotonin Receptor Antagonists
The exploration of serotonin-3 (5-HT3) receptor antagonists for therapeutic purposes has also involved compounds with complex carboxamide structures. These studies have identified potent inhibitors of the 5-HT3 receptor, which could be developed into drugs for treating conditions such as nausea and vomiting associated with chemotherapy, further highlighting the diverse biomedical applications of these compounds (Harada et al., 1995).
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4/c1-5-12-29-19-11-10-16(13-20(19)32-14-25(3,4)24(29)31)27-23(30)21-15(2)33-28-22(21)17-8-6-7-9-18(17)26/h6-11,13H,5,12,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMHVFVGSHHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

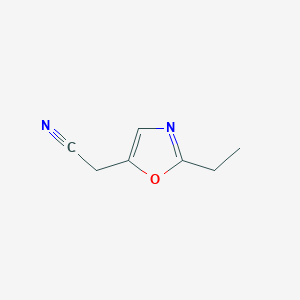
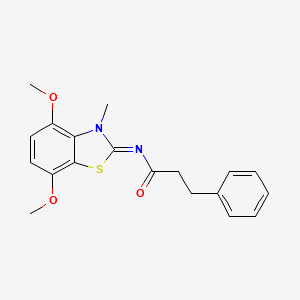
![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)
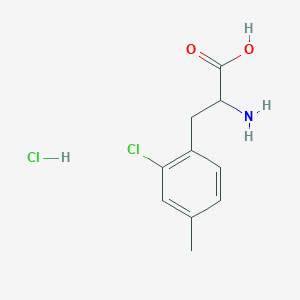
![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)
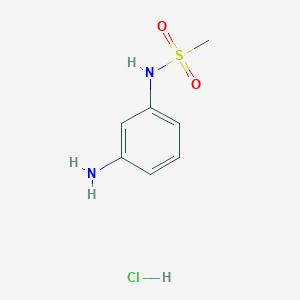
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
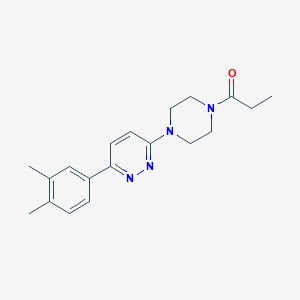
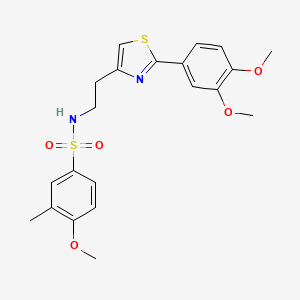
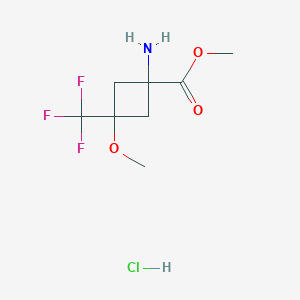
![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)
